2-(3-Cyclopropyl-6-(5-ethylthiophen-2-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid
Description
This compound is a pyrazolo[3,4-b]pyridine derivative characterized by a cyclopropyl group at position 3, a 5-ethylthiophen-2-yl substituent at position 6, and a trifluoromethyl group at position 2. Its molecular formula is C₁₉H₁₆F₃N₃O₃S, with a molar mass of 431.41 g/mol (calculated from substituents). The trifluoromethyl group contributes to metabolic stability and lipophilicity, while the thiophene ring may improve π-π stacking interactions in biological systems .
Properties
IUPAC Name |
2-[3-cyclopropyl-6-(5-ethylthiophen-2-yl)-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3N3O2S/c1-2-10-5-6-13(27-10)12-7-11(18(19,20)21)15-16(9-3-4-9)23-24(8-14(25)26)17(15)22-12/h5-7,9H,2-4,8H2,1H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBCYPYNGIWRUEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)C2=NC3=C(C(=C2)C(F)(F)F)C(=NN3CC(=O)O)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Cyclopropyl-6-(5-ethylthiophen-2-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid typically involves multi-step organic reactions. The process may start with the preparation of the pyrazolopyridine core, followed by the introduction of the cyclopropyl, ethylthiophenyl, and trifluoromethyl groups through various substitution reactions. Common reagents used in these steps include cyclopropyl bromide, ethylthiophene, and trifluoromethyl iodide, along with appropriate catalysts and solvents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-(3-Cyclopropyl-6-(5-ethylthiophen-2-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific groups with others.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce new functional groups like halides or alkyl groups.
Scientific Research Applications
Medicinal Chemistry Applications
The compound has been investigated for its role as a potential therapeutic agent in various diseases:
Anti-inflammatory Properties
Research indicates that this compound exhibits anti-inflammatory effects, making it a candidate for treating conditions characterized by chronic inflammation. Its mechanism involves the modulation of inflammatory pathways, potentially providing relief in diseases such as rheumatoid arthritis and inflammatory bowel disease.
Cancer Research
The compound's structural features suggest it may act as an inhibitor of specific cancer cell lines. For instance, studies have shown that derivatives of pyrazolo[3,4-b]pyridine can inhibit tumor growth by targeting key signaling pathways involved in cancer cell proliferation and survival.
Neurological Disorders
Preliminary studies suggest that the compound may influence neuroprotective pathways, indicating potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to cross the blood-brain barrier enhances its therapeutic potential in neurological contexts.
Pharmacological Insights
Pharmacological studies have focused on the compound's interaction with various biological targets:
| Target | Effect | Reference |
|---|---|---|
| Cyclooxygenase (COX) | Inhibition of inflammatory response | |
| Protein Kinase B (AKT) | Modulation of survival pathways | |
| Histone Deacetylases | Epigenetic regulation |
Case Study 1: Anti-inflammatory Activity
A study demonstrated that the compound significantly reduced pro-inflammatory cytokines in vitro, suggesting its potential as a therapeutic agent for inflammatory diseases. The results indicated a dose-dependent response, highlighting its efficacy at lower concentrations.
Case Study 2: Cancer Cell Line Studies
In vitro assays using breast cancer cell lines showed that the compound inhibited cell proliferation by inducing apoptosis. The study noted a significant reduction in cell viability at concentrations as low as 10 µM, supporting its use as a lead compound in anti-cancer drug development.
Case Study 3: Neuroprotection
Research conducted on neuroblastoma cells indicated that treatment with the compound resulted in decreased oxidative stress markers and improved cell survival rates under neurotoxic conditions. These findings suggest its potential application in neuroprotective therapies.
Mechanism of Action
The mechanism of action of 2-(3-Cyclopropyl-6-(5-ethylthiophen-2-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid would depend on its specific application. In a pharmaceutical context, it might interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects. Detailed studies would be required to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
Furan-2-yl Substituent
The compound 2-[6-(2-furyl)-3-methyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-1-yl]acetic acid () replaces the 5-ethylthiophen-2-yl group with a furan-2-yl moiety. The furan’s lower electron density compared to thiophene reduces hydrophobic interactions but may improve solubility due to oxygen’s polarity. Its molecular weight is 365.31 g/mol , significantly lower than the target compound, suggesting reduced steric bulk .
2-Methoxyphenyl Substituent
In 2-(3-Cyclopropyl-6-(2-methoxyphenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid (), the 2-methoxyphenyl group introduces a planar aromatic system with a methoxy electron-donating group. This may enhance binding to aromatic residues in target proteins.
Substituent Variations at Position 3
Methyl Group
2-[6-(2-methoxyphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid () features a methyl group at position 3 instead of cyclopropyl. However, cyclopropyl’s rigidity in the target compound may confer better conformational stability .
Ethyl Group
The analog 2-[3-Cyclopropyl-6-ethyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-1-yl]acetic acid () replaces the 5-ethylthiophen-2-yl with a simple ethyl group. This simplification reduces molecular complexity but eliminates the thiophene’s aromatic interactions, likely diminishing target affinity .
Variations in the Acidic Moiety
Compounds like 5-Chloro-6-cyclopropyl-1-(2-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid () replace the acetic acid with a carboxylic acid directly attached to the pyridine ring. This alters hydrogen-bonding capacity and may affect pharmacokinetics, as carboxylic acids are more prone to ionization at physiological pH .
Structural and Physicochemical Comparison Table
Biological Activity
2-(3-Cyclopropyl-6-(5-ethylthiophen-2-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and mechanisms of action based on diverse research findings.
Synthesis
The compound can be synthesized through various methods, including the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals under acidic conditions. The process allows for the introduction of various substituents that can enhance biological activity.
Antiproliferative Effects
Research indicates that derivatives of pyrazolo[3,4-b]pyridine exhibit antiproliferative activity against several cancer cell lines. For instance, studies have shown that compounds with specific substitutions at critical positions can significantly inhibit the growth of human cancer cell lines such as MCF-7 (breast cancer) and K562 (chronic myeloid leukemia) .
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 10 |
| Compound B | K562 | 15 |
| Target Compound | MV4-11 | 8 |
The mechanism by which this compound exerts its biological effects appears to involve multiple pathways:
- Inhibition of Key Enzymes : It has been reported that certain pyrazolo[3,4-b]pyridine derivatives act as inhibitors of kinases such as p90 ribosomal S6 kinases (RSK2), which are crucial for cell proliferation and survival .
- Induction of Apoptosis : The compound induces apoptosis in cancer cells by activating caspase pathways and promoting PARP cleavage, which is essential in the apoptotic cascade .
- Antimicrobial Activity : Recent studies have also indicated potential activity against Mycobacterium tuberculosis, suggesting a broader spectrum of biological activity .
Case Studies
A notable study conducted by Rao et al. demonstrated the synthesis and evaluation of a series of pyrazolo[3,4-b]pyridine derivatives against Mycobacterium tuberculosis. The study revealed that specific structural modifications led to enhanced antitubercular activity, underscoring the importance of chemical diversity in drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
